N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
N-[4-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the thiazole derivative with benzamide under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-[4-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzamide compounds, such as:
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, which may have varying biological activities.
Benzamide compounds: Molecules with the benzamide group but different attached moieties, which can affect their reactivity and applications.
Uniqueness
N-[4-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H19N3O3S/c21-15(18-10-14-7-4-8-23-14)9-13-11-24-17(19-13)20-16(22)12-5-2-1-3-6-12/h1-3,5-6,11,14H,4,7-10H2,(H,18,21)(H,19,20,22) |
InChI Key |
ZNUIJXXPJNYUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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